Adenosine Deaminase Substrate Discrimination: 2-Aza-3-deazaadenosine vs. Adenosine
When administered as the ribonucleoside 2-aza-3-deazaadenosine, the adenine-like base 1H-imidazo[4,5-d]pyridazin-4-amine confers dramatic resistance to deamination by bovine adenosine deaminase (ADA) compared to adenosine. The nucleoside 2-aza-3-deazaadenosine (6a) was characterized as a 'very slowly reacting substrate' and 'weak inhibitor' of the enzyme, whereas adenosine is a rapid substrate [1]. This indicates that the 2-aza-3-deaza modification of the purine ring system substantially reduces catalytic turnover by ADA, a key metabolic liability of adenine-based therapeutics.
| Evidence Dimension | Rate of deamination by bovine adenosine deaminase |
|---|---|
| Target Compound Data | 2-Aza-3-deazaadenosine: 'very slowly reacting substrate' (qualitative descriptor; quantitative Vmax not reported) |
| Comparator Or Baseline | Adenosine: rapid substrate (complete deamination under standard assay) |
| Quantified Difference | Qualitative: adenosine is a canonical rapid substrate; 2-aza-3-deazaadenosine is a slow/poor substrate. Specific Km and Vmax values not provided in the source. |
| Conditions | Bovine adenosine deaminase, in vitro enzyme assay, nucleoside concentration not specified (J. Med. Chem. 1993, 36, 4113–4120) |
Why This Matters
For medicinal chemistry programs targeting purine-binding enzymes, this base provides a scaffold that intrinsically reduces metabolic deamination, potentially improving pharmacokinetic half-life of derived nucleoside therapeutics.
- [1] Bussolari, J. C., Ramesh, K., Stoeckler, J. D., Chen, S. F., & Panzica, R. P. (1993). Synthesis and biological evaluation of N4-substituted imidazo- and v-triazolo[4,5-d]pyridazine nucleosides. Journal of Medicinal Chemistry, 36(25), 4113–4120. View Source
